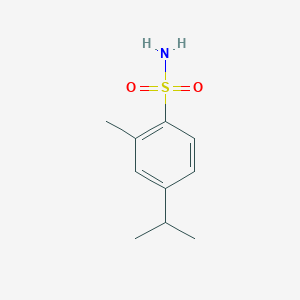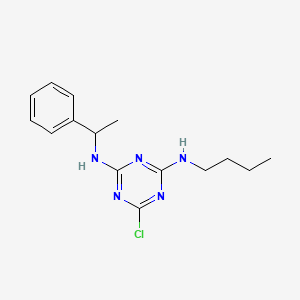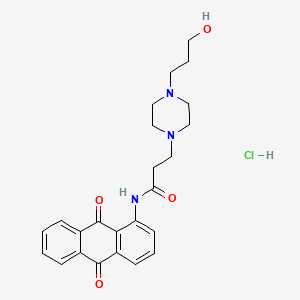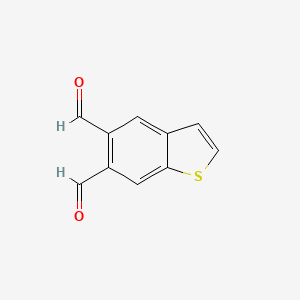![molecular formula C13H25ClO2S B14314750 4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane CAS No. 114088-47-0](/img/structure/B14314750.png)
4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers with two oxygen atoms in the ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the acid-catalyzed cyclization of a diol with an aldehyde or ketone.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid.
Attachment of the Hexylsulfanyl Group: The hexylsulfanyl group can be attached through nucleophilic substitution reactions, where a hexylthiol reacts with an appropriate leaving group on the dioxolane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity.
化学反应分析
Types of Reactions
4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
科学研究应用
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a potential pharmaceutical agent or in drug delivery systems.
Industry: Use in the production of specialty chemicals, polymers, or as a stabilizer in various formulations.
作用机制
The mechanism of action of 4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group could act as an alkylating agent, while the hexylsulfanyl group might influence the compound’s lipophilicity and membrane permeability.
相似化合物的比较
Similar Compounds
4-(Chloromethyl)-2-methyl-1,3-dioxolane: Lacks the hexylsulfanyl group.
2-[2-(Hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane: Lacks the chloromethyl group.
4-(Chloromethyl)-2-[2-(methylsulfanyl)ethyl]-2-methyl-1,3-dioxolane: Has a methylsulfanyl group instead of a hexylsulfanyl group.
Uniqueness
4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane is unique due to the presence of both the chloromethyl and hexylsulfanyl groups, which can impart distinct chemical reactivity and physical properties. This combination of functional groups can make it a valuable intermediate in organic synthesis and potentially useful in various applications.
属性
CAS 编号 |
114088-47-0 |
|---|---|
分子式 |
C13H25ClO2S |
分子量 |
280.85 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-(2-hexylsulfanylethyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C13H25ClO2S/c1-3-4-5-6-8-17-9-7-13(2)15-11-12(10-14)16-13/h12H,3-11H2,1-2H3 |
InChI 键 |
UXEUMVLGJJBCCN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCSCCC1(OCC(O1)CCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


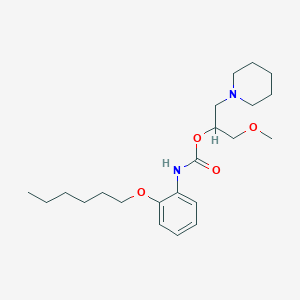


![2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14314683.png)

![2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan](/img/structure/B14314697.png)


![[Di(propan-2-yl)amino]-methoxyphosphinate](/img/structure/B14314714.png)
